(13alpha,16beta)-Kauran-16-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1R,4S,9S,10S,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-5-10-18(3)15(17)8-11-20-12-14(6-7-16(18)20)19(4,21)13-20/h14-16,21H,5-13H2,1-4H3/t14-,15+,16-,18+,19-,20-/m1/s1 |
InChI Key |
FZSRMADKTOBCNT-IVPKFJTLSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 13alpha,16beta Kauran 16 Ol and Kaurane Diterpenoids
General Diterpene Biosynthesis
Diterpenes are a large class of natural products built from a 20-carbon precursor. researchgate.net The assembly of this precursor and its initial building blocks occurs through conserved metabolic pathways. nih.gov
The universal precursor for all diterpenoid compounds, including the kaurane (B74193) family, is geranylgeranyl diphosphate (B83284) (GGPP). nih.govfrontiersin.org GGPP is a 20-carbon acyclic isoprenoid diphosphate. nih.gov It is synthesized by the successive addition of five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (IPP), to a growing chain initiated by dimethylallyl diphosphate (DMAPP). nih.gov The formation of GGPP from its C5 building blocks is catalyzed by prenyltransferases, specifically GGPP synthase (GGPPS). nih.gov This molecule then serves as the substrate for a wide array of diterpene synthases, which initiate the cyclization cascades that lead to the vast diversity of diterpene skeletons. nih.govwiley.com
The five-carbon building blocks of isoprenoids, IPP and its isomer DMAPP, are synthesized in plants through two distinct and spatially separated pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.gov
The Mevalonate (MVA) Pathway: Occurring in the cytoplasm and endoplasmic reticulum, the MVA pathway starts with acetyl-CoA. rsc.orgresearchgate.net It is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. rsc.orgplos.org
The Methylerythritol Phosphate (MEP) Pathway: Located within the plastids, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.orgresearchgate.net This pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20) like GGPP, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. rsc.orgplos.org
Given that kaurane biosynthesis occurs in the plastids where gibberellins (B7789140) are synthesized, the MEP pathway is the principal supplier of IPP and DMAPP for the generation of GGPP destined for kaurane production. rsc.orgnih.gov
Table 1: Comparison of the MVA and MEP Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Cellular Location | Cytoplasm, Endoplasmic Reticulum rsc.orgresearchgate.net | Plastids rsc.orgresearchgate.net |
| Starting Materials | Acetyl-CoA researchgate.net | Pyruvate and Glyceraldehyde 3-phosphate rsc.org |
| Primary Products | Sesquiterpenes, Triterpenes, Sterols rsc.orgplos.org | Monoterpenes, Diterpenes, Carotenoids rsc.orgplos.org |
| Key Enzymes | HMG-CoA reductase (HMGR) plos.org | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) plos.org |
Precursor Compounds: Geranylgeranyl Diphosphate (GGPP)
Specific Kaurane Biosynthetic Route
The formation of the tetracyclic ent-kaurane core from the linear GGPP is a two-step cyclization process catalyzed by two distinct types of diterpene synthases. mpg.deportlandpress.com This process is a critical branch point in plant metabolism, leading to both primary metabolites like gibberellins and a variety of specialized diterpenoids. wiley.com
The first committed step in ent-kaurane biosynthesis is the protonation-initiated cyclization of GGPP to form a bicyclic intermediate. nih.govtandfonline.com This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as kaurene synthase A (KS A). nih.govwikipedia.org CPS belongs to the class II family of diterpene cyclases. nih.gov These enzymes contain a characteristic DxDD motif which is crucial for initiating the cyclization cascade by protonating the terminal double bond of GGPP. wiley.comuniprot.org The enzyme folds around the flexible GGPP substrate to facilitate a controlled cyclization, resulting in the formation of ent-copalyl diphosphate. nih.govnih.gov
The product of the CPS-catalyzed reaction, ent-copalyl diphosphate (ent-CPP), is a key bicyclic diterpene diphosphate intermediate. nih.govresearchgate.net It serves as the direct substrate for the next enzyme in the pathway, ent-kaurene (B36324) synthase. portlandpress.comresearchgate.net The formation of ent-CPP represents the branch point from which various labdane-related diterpenoids can be synthesized. nih.gov In the context of gibberellin and kaurane biosynthesis, the specific stereoisomer ent-CPP is essential for the subsequent cyclization steps. nih.govmdpi.com
The second cyclization is catalyzed by ent-kaurene synthase (KS), also referred to as kaurene synthase B. nih.govqmul.ac.uk This enzyme is a class I diterpene synthase, which utilizes a metal-dependent ionization of the diphosphate group to initiate catalysis. portlandpress.comwiley.com Ent-kaurene synthase acts on ent-CPP, catalyzing a complex reaction involving a second cyclization and rearrangements to form the tetracyclic hydrocarbon ent-kaurene. nih.govfrontiersin.org Mechanistically, the ionization of ent-CPP leads to a cascade that forms a tricyclic intermediate, which then undergoes further rearrangement to yield the characteristic bridged structure of the kaurane skeleton. nih.gov
The formation of the final compound, (13alpha,16beta)-Kauran-16-ol (ent-kauran-16α-ol), occurs subsequently. While some bifunctional synthases in lower plants like mosses can produce ent-kauran-16β-ol directly, in higher plants, ent-kaurene is typically hydroxylated. portlandpress.comnih.gov Specific class I diterpene synthases can catalyze the conversion of ent-CPP directly to 16α-hydroxy-ent-kaurane by allowing a water molecule to quench a carbocation intermediate in the final step of the cyclization. mpg.deresearchgate.net This hydroxylation at the C-16 position results in the formation of the target alcohol. researchgate.netnih.gov
Table 2: Key Enzymes in ent-Kaurane Biosynthesis
| Enzyme | Abbreviation | Enzyme Class | Substrate | Product(s) |
| ent-Copalyl Diphosphate Synthase | CPS / KS A | Class II Diterpene Synthase nih.gov | Geranylgeranyl Diphosphate (GGPP) nih.gov | ent-Copalyl Diphosphate (ent-CPP) nih.gov |
| ent-Kaurene Synthase | KS / KS B | Class I Diterpene Synthase portlandpress.com | ent-Copalyl Diphosphate (ent-CPP) portlandpress.com | ent-Kaurene, 16α-hydroxy-ent-kaurane mpg.deqmul.ac.uk |
Formation of the ent-Kaurane Carboskeleton
The biosynthesis of the tetracyclic ent-kaurane core originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov This process is a two-step cyclization cascade catalyzed by a pair of diterpene synthases (DTS). beilstein-journals.org
First, a class II diterpene cyclase, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP. frontiersin.org This reaction forms a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov The stereochemistry of the intermediate is crucial and depends on the prochiral conformation of GGPP; the formation of the ent-kaurane skeleton specifically requires a chair-chair-"antipodal" conformation. mdpi.com
In the second step, a class I diterpene cyclase, ent-kaurene synthase (KS), utilizes ent-CPP as its substrate. nih.gov KS facilitates the ionization of the diphosphate moiety and a subsequent complex cascade of cyclization and rearrangement reactions. frontiersin.orgnih.gov This sequence proceeds through a tricyclic intermediate with a tertiary carbocation at C-8, which then undergoes further intramolecular cyclization to generate a tetracyclic beyeranyl-13-cation intermediate. frontiersin.orgnih.gov A final 1,2-alkyl migration leads to the more stable ent-kaurenyl-16-cation, which is ultimately quenched by proton removal to yield the foundational hydrocarbon of the series, ent-kaurene, featuring a characteristic exocyclic double bond at C-16. frontiersin.orgnih.gov The saturation of this double bond leads to the formation of the ent-kaurane carboskeleton. nih.gov
Post-cyclization Modifications and Oxidative Diversity
The remarkable structural diversity observed within the kaurane diterpenoid family stems from extensive enzymatic modifications of the primary ent-kaurene carboskeleton. frontiersin.orgresearchgate.net Following the initial cyclization, the core structure undergoes a variety of transformations, including oxidations, C-C bond cleavages, and skeletal rearrangements. nih.govresearchgate.net These modifications are responsible for the generation of thousands of distinct kaurane-related compounds. researchgate.net
A principal driver of this diversity is the action of post-modification enzymes, most notably cytochrome P450 monooxygenases (P450s). beilstein-journals.orgbiorxiv.org These enzymes decorate the inert carbon backbone with a wide array of functional groups, particularly hydroxyl groups, leading to a vast spectrum of oxidative diversity. beilstein-journals.org Other enzymatic activities, such as those from alcohol dehydrogenases, can also contribute to further cyclizing modifications after the initial diterpene synthase activity. biorxiv.org The specific nature and position of these functionalizations are key determinants of the biological activities of the resulting molecules. nih.govdntb.gov.ua
Enzymatic Transformations and Regioselectivity
The functionalization of the kaurane scaffold is a testament to the power and precision of enzymatic catalysis. Enzymes, whether sourced from plants, microbes, or used in isolated form, can introduce chemical moieties with high regio- and stereoselectivity, often achieving transformations that are challenging through conventional chemical synthesis.
Cytochrome P450 Monooxygenases in Hydroxylation
Cytochrome P450 monooxygenases (CYPs) are a critical family of enzymes responsible for the regio- and stereoselective hydroxylation of a wide range of substrates, including kaurane diterpenoids. rsc.orgfrontiersin.org These heme-containing enzymes can activate C-H bonds at positions that are otherwise unreactive, introducing hydroxyl groups that enhance the polarity and often the biological activity of the molecule. nih.govrsc.org
In plants, CYPs are integral to the biosynthesis of gibberellins, where they catalyze the oxidation of ent-kaurene. frontiersin.org For example, the enzyme ent-kaurene oxidase (KO), a CYP, hydroxylates the ent-kaurane skeleton. frontiersin.org The ability of P450s to hydroxylate specific carbons is well-documented; for instance, the hydroxylation at C-11 in the steroidal nucleus, a process analogous to modifications seen in kauranes, is catalyzed by P450 enzymes and is crucial for hormonal activity. nih.gov Protein engineering and directed evolution are now being employed to alter the selectivity of P450s, expanding their utility as biocatalysts for generating novel hydroxylated compounds. rsc.orgnih.gov
Lipase-Catalyzed Reactions for Acetylation and Deacetylation
Lipases and esterases have proven to be effective biocatalysts for the regioselective acylation and deacylation of kaurane diterpenoids. These enzymes can differentiate between multiple hydroxyl groups on the kaurane skeleton, allowing for the precise addition or removal of acyl groups. researchgate.net This chemoenzymatic approach provides access to a variety of novel acetylated derivatives that are difficult to prepare using traditional synthetic methods. researchgate.net
Enzyme-catalyzed acetylation and deacetylation (alcoholysis) reactions have been successfully applied to kaurane diterpenoids such as linearol (B1675482) and atractyligenin (B1250879). For example, lipases have been used for the esterification of the kaurane diterpenes cafestol (B1668206) and kahweol (B1673272) with fatty acids. unesp.br The choice of enzyme, solvent, and acyl donor can influence the efficiency and regioselectivity of the reaction. unesp.brspringernature.com Novozyme 435®, a lipase (B570770) from Candida antarctica, has shown good activity in the esterification of various kaurane alcohols. unesp.br
Table 1: Lipase-Catalyzed Alcoholysis of Linearol Derivatives
| Entry | Substrate | Biocatalyst | Nucleophile | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | Linearol | CAL A | Octanol | THF | 30 | No Reaction | - |
| 2 | Linearol | CAL B | Octanol | THF | 30 | No Reaction | - |
| 3 | Linearol | PSL | Octanol | THF | 30 | No Reaction | - |
| 4 | Linearol | CAL B | Ethanol | THF | 30 | Foliol | 40 |
| 5 | Triacetyl-foliol | CAL B | Ethanol | THF | 55 | Not specified | Good |
| 6 | Triacetyl-foliol | CAL A | Ethanol | THF | 55 | Low activity | Low |
Data sourced from reference . CAL A: Candida antarctica lipase A; CAL B: Candida antarctica lipase B; PSL: Pseudomonas cepacia lipase.
Microbial Biotransformations of Kaurane Scaffolds
The use of whole-cell microbial cultures, particularly filamentous fungi, is a powerful strategy for the structural modification of kaurane diterpenes. dntb.gov.uanih.gov Fungi possess a diverse enzymatic machinery, including cytochrome P450s, that can hydroxylate non-activated carbon atoms on the kaurane skeleton. nih.govresearchgate.net This approach is often used to produce more polar, functionalized derivatives from readily available natural kauranes, with the goal of enhancing their biological activity. nih.govdntb.gov.ua The biotransformation products can include molecules with hydroxylations at nearly every possible position on the kaurane framework, often with high stereoselectivity. researchgate.net
Several fungal species have been identified as proficient biocatalysts for transforming kaurane diterpenoids. The regioselectivity of the hydroxylation often depends on the specific fungal strain and the substrate structure. nih.govmdpi.com
Absidia blakesleeana : This fungus has been shown to hydroxylate ent-kaur-16-en-19-oic acid at multiple positions. Biotransformation yields a mixture of products, including ent-7α-hydroxy-kaur-16-en-19-oic acid, as well as dihydroxylated derivatives at positions C-1, C-7, C-9, C-11, and C-13. researchgate.nettandfonline.com
Rhizopus oligosporus : When incubated with ent-kaur-16-en-19-oic acid, R. oligosporus primarily produces ent-7α-hydroxy-kaur-16-en-19-oic acid and ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid. researchgate.nettandfonline.com
Aspergillus niger : This species is a versatile biocatalyst known to introduce hydroxyl groups at various positions on the kaurane skeleton, including C-1, C-3, C-7, and C-11. nih.govresearchgate.net For example, it can convert kaurenoic acid into ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. nih.govresearchgate.net
Fusarium proliferatum : This fungus is notable for its ability to hydroxylate the kaurane nucleus at the C-2 position, a modification rarely seen with other fungi. nih.govtandfonline.com It has been used to convert ent-15α-hydroxy-kaur-16-en-19-oic acid into the novel derivative ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid. tandfonline.comnih.gov
Table 2: Examples of Fungal Biotransformations of Kaurane Diterpenoids
| Fungal Species | Substrate | Product(s) | Reference(s) |
| Absidia blakesleeana | ent-kaur-16-en-19-oic acid | ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid; ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid; ent-(7α, 11β)-dihydroxy-kaur-16-en-19-oic acid; ent-(7α, 13)-dihydroxy-kaur-16-en-19-oic acid | researchgate.nettandfonline.com |
| Rhizopus oligosporus | ent-kaur-16-en-19-oic acid | ent-7α-hydroxy-kaur-16-en-19-oic acid; ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid | researchgate.nettandfonline.com |
| Aspergillus niger | Kaurenoic acid | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | nih.govresearchgate.net |
| Fusarium proliferatum | ent-15α-hydroxy-kaur-16-en-19-oic acid | ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid | tandfonline.comnih.gov |
| Fusarium proliferatum | ent-16-oxo-17-norkauran-19-oic acid | 2β-hydroxy, ent-16-oxo-17-norkauran-19-oic acid | nih.gov |
Stereoselective Hydroxylation and Ring Rearrangements by Microorganisms
The microbial transformation of kaurane diterpenoids represents a powerful strategy for generating structural diversity that is often difficult to achieve through conventional chemical synthesis. mdpi.comscielo.br Filamentous fungi, in particular, possess sophisticated enzymatic systems, primarily involving cytochrome P450 monooxygenases, capable of catalyzing highly regio- and stereoselective reactions on the complex kaurane skeleton. mdpi.comnih.gov These biotransformations are of significant interest for producing more polar derivatives, which often exhibit enhanced or modified biological activities. nih.govresearchgate.net The most prevalent transformations include the stereoselective introduction of hydroxyl groups and complex rearrangements of the carbon framework. mdpi.comresearchgate.net
Microorganisms can introduce hydroxyl groups at numerous positions on the kaurane core, including non-activated carbon atoms. mdpi.comnih.gov The position and stereochemistry (α or β) of the hydroxylation are highly dependent on the specific fungal species and strain used, as well as the structure of the kaurane substrate. mdpi.comnih.gov Fungi from the Gibberella fujikuroi complex are widely studied for these reactions, frequently hydroxylating kauranes at positions C-7 and C-11. mdpi.comnih.gov The β-orientation is often favored for incoming hydroxyl groups, which may be attributed to steric hindrance on the α-face of the molecule caused by the methyl groups at C-18 and C-20. mdpi.com However, hydroxylation at the α-face is also observed, and some fungal species can introduce hydroxyls in both orientations at the same carbon. researchgate.net
For instance, the biotransformation of ent-kaurenoic acid by Aspergillus niger can yield products hydroxylated at C-1β and C-7α. mdpi.comresearchgate.net Similarly, fungi like Rhizopus stolonifer and Absidia blakesleeana have been shown to hydroxylate ent-kaur-16-en-19-oic acid at various positions, including C-7α, C-11α, and C-13. nih.govresearchgate.net The presence of existing functional groups on the kaurane substrate significantly influences the regioselectivity of these enzymatic hydroxylations. nih.govacs.orgscispace.com A 3α-hydroxyl group, for example, was found to inhibit the characteristic oxidation at C-19 by G. fujikuroi, while a 15-oxo or 15β-hydroxyl group tends to direct hydroxylation to the C-7(α) and C-11(β) positions. acs.orgscispace.com
Table 1: Examples of Stereoselective Hydroxylation of Kaurane Diterpenoids by Various Fungi
| Fungus | Substrate | Hydroxylation Position(s) and Stereochemistry | Reference |
|---|---|---|---|
| Gibberella fujikuroi | 3α,15β-dihydroxy-ent-kaur-16-ene | 7α, 11β | acs.orgscispace.com |
| Aspergillus niger | ent-Kaur-16-en-19-oic acid | 1β, 7α | mdpi.comresearchgate.net |
| Fusarium proliferatum | ent-15α-hydroxy-kaur-16-en-19-oic acid | 2α | tandfonline.comnih.gov |
| Rhizopus stolonifer | ent-Kaur-16-en-19-oic acid | 7α | nih.gov |
| Cephalosporium aphidicola | Methyl ent-kauran-19-oate | 11α, 16β | nih.gov |
| Absidia blakesleeana | ent-Kaur-16-en-19-oic acid | 7α, 11α, 13-hydroxy | researchgate.net |
Beyond simple hydroxylation, microorganisms can catalyze profound skeletal rearrangements of the kaurane ring system. mdpi.com The most notable of these is the oxidative rearrangement involving hydroxylation at C-7, followed by the extrusion of C-7 and contraction of ring B to form the five-membered ring characteristic of gibberellins. mdpi.comnih.gov This transformation is a key step in the biosynthesis of gibberellins, a class of phytohormones, and is a hallmark of the metabolic activity of the Gibberella fujikuroi fungal complex. mdpi.comnih.gov
Other complex rearrangements have also been documented. The incubation of 3α,15β-dihydroxy-ent-kaur-16-ene with G. fujikuroi not only yielded hydroxylated products but also an isomerized 15-oxo derivative and a 11β,16β-epoxy-ent-kaurane, the latter formed via the addition of the 11β-hydroxyl group to the C16-C17 double bond. acs.orgscispace.com Similarly, the biotransformation of ent-15β,16β-epoxy-kaurane substrates by the same fungus led to rearranged products such as ent-14α,15β-dihydroxy-11α,16α-epoxykaurane. doi.org In a different example of skeletal modification, the fungus Syncephalastrum racemosum was shown to rearrange trachyloban-19-oic acid, a structural isomer of kaurenoic acid, into a hydroxylated kaurane derivative. mdpi.com These reactions highlight the ability of microbial enzymes to navigate complex reaction landscapes, leading to novel molecular architectures. scielo.brmdpi.com
Table 2: Examples of Microbial Ring Rearrangements of Kaurane and Related Diterpenoids
| Fungus | Substrate | Rearrangement Type | Product(s) | Reference |
|---|---|---|---|---|
| Gibberella fujikuroi | Kaurane precursors | Ring B contraction | Gibberellins (e.g., ent-7-oxo-gibb-16-ene) | mdpi.comnih.gov |
| Gibberella fujikuroi | 3α,15β-dihydroxy-ent-kaur-16-ene | Intramolecular cyclization (epoxy bridge formation) | 3α,15β-dihydroxy-11β,16β-epoxy-ent-kaurane | acs.orgscispace.com |
| Gibberella fujikuroi | ent-15β,16β-epoxy-14α-hydroxykaurane | Epoxide migration and hydroxylation | ent-14α,15β-dihydroxy-11α,16α-epoxykaurane | doi.org |
| Syncephalastrum racemosum | Trachyloban-19-oic acid | Trachylobane to kaurane skeleton | Hydroxylated kaurane derivative | mdpi.com |
| Mucor rouxii | Cryptotanshinone (Diterpene quinone) | Ring A contraction | Ring-contracted derivatives | mdpi.com |
Chemical Synthesis and Derivatization Strategies for 13alpha,16beta Kauran 16 Ol and Analogues
Total Chemical Synthesis Approaches for ent-Kaurane Skeletons
The total synthesis of the tetracyclic ent-kaurane framework represents a formidable challenge in organic chemistry, demanding innovative strategies to control stereochemistry and construct the characteristic bridged ring system. magtech.com.cn Over the decades, numerous research groups have contributed to this field, developing diverse and elegant synthetic routes. magtech.com.cnrsc.org These approaches are critical for producing kauranoids that are inaccessible from natural sources and for creating analogs with tailored properties.
Early efforts in the field laid the groundwork for subsequent, more efficient syntheses. For instance, the Mori-Matsui synthesis of (±)-steviol, a related kauranoid, was a landmark achievement, though it required 35 steps. nih.gov Later approaches have focused on conciseness and efficiency. Key strategies often involve intramolecular cyclizations, such as Diels-Alder reactions, to rapidly assemble the polycyclic core. magtech.com.cn For example, a key step in one synthesis of (±)-steviol involved a polycyclization precursor designed to directly install functionality on the C19 methyl group. nih.gov Another notable strategy employed a diastereoselective Nazarov reaction and ring-closing metathesis to construct the bicyclo[3.2.1]octane system characteristic of the kaurane (B74193) D-ring. magtech.com.cn
Recent advancements have emphasized divergent synthesis, allowing access to multiple diterpenoid skeletons from a common intermediate. acs.org One such unified strategy enabled the asymmetric divergent syntheses of nine C8-ethano-bridged diterpenoids, including ent-atisan-16α-ol, through late-stage transformations of common synthons with ent-kaurane and ent-trachylobane cores. acs.org This was achieved by strategically employing a regioselective and diastereoselective Fe-mediated hydrogen atom transfer (HAT) reaction. acs.org These sophisticated synthetic routes not only provide access to rare natural products but also offer a platform for creating novel analogs for biological evaluation. magtech.com.cnrsc.org
Semi-synthetic Modifications of Natural Kauranes
While total synthesis provides unparalleled flexibility, the semi-synthesis of derivatives from readily available natural kauranes offers a more direct route to a diverse range of analogs. This approach leverages the existing complex scaffold of natural products, allowing for targeted modifications to probe structure-activity relationships. nih.govmdpi.com
Introduction of Functional Groups for Enhanced Research Activity
A primary goal of semi-synthesis is to introduce new functional groups to modulate the biological activity of the parent kaurane. nih.govnih.gov For instance, the chemical modification of linearol (B1675482), an ent-kaurane, yielded several derivatives with significant antifeedant activity against Spodoptera littoralis larvae, whereas the parent compound was inactive. nih.gov Similarly, modifications of atractyligenin (B1250879) at the C-2, C-15, and C-19 positions, including amidation and oxidation, led to derivatives with enhanced antiproliferative activity in colon cancer cell lines. mdpi.com
The introduction of hydroxyl groups is a common strategy, as their position and stereochemistry can significantly impact biological effects. nih.gov Fungal biotransformations have proven to be a powerful tool for achieving regioselective and stereoselective hydroxylations at positions that are difficult to access through traditional chemical methods. nih.gov For example, kaurenoic acid derivatives hydroxylated at C-2, C-3, C-16, and C-17 have shown significant immunomodulatory activity. nih.gov Furthermore, the insertion of a methoxy (B1213986) group at C-16 of kaurenoic acid resulted in a derivative with improved cardiovascular activity. unesp.br
These studies highlight the importance of functional group placement in dictating the biological profile of kaurane diterpenoids. The ability to systematically introduce and modify these groups is crucial for developing potent and selective research compounds.
Synthesis of Dimeric Diterpenes and Hybrid Structures
The synthesis of dimeric kaurane diterpenoids and hybrid molecules represents an exciting frontier in the exploration of kaurane chemistry. These larger, more complex structures can exhibit unique biological activities not observed in their monomeric counterparts. thieme-connect.com Dimeric diterpenoids can be linked in various ways, including through C-C bonds, ether linkages, or ester bonds. thieme-connect.com
One fascinating example is annomosin A, a dimeric ent-kaurane diterpenoid isolated from the Annonaceae family. frontiersin.orgnih.gov Its structure consists of two ent-kaurane units linked together. nih.gov Other examples include acutifloric acid and frutoic acid, which are composed of a labdane (B1241275) monomer and an ent-kaurane monomer. nih.gov
The synthesis of these dimers can be challenging. Proposed biosynthetic pathways often involve enzyme-catalyzed reactions like Diels-Alder cycloadditions or Michael additions, though direct enzymatic evidence is often lacking. thieme-connect.com Laboratory syntheses have successfully utilized these reactions to construct dimeric frameworks. For instance, a self-dimerization of an exocyclic enone installed in the A-ring of oridonin (B1677485) via a homo-Diels-Alder reaction exclusively yielded a dimeric ent-kaurane diterpenoid with a spirochroman core. rsc.org The development of synthetic methods to create novel dimeric and hybrid kaurane structures holds significant promise for the discovery of new bioactive compounds.
Structure-Activity Relationship (SAR) Studies via Chemical Modification (in vitro models)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Through the systematic chemical modification of the kaurane skeleton and evaluation of the resulting analogs in in vitro models, researchers can identify key structural features responsible for a particular biological effect. nih.govmdpi.comnih.govscielo.brresearchgate.net
For example, a study on the acetylcholinesterase inhibitory activity of 27 kaurane diterpenes and their derivatives revealed important SAR insights. scielo.br The presence of an allylic hydroxyl group at C-15 was found to be crucial for high activity, with the resulting compound showing greater inhibition than the positive control, galantamine. scielo.br In another study investigating the cytotoxic effects of ent-kaurenoic acid derivatives against the MCF-7 breast cancer cell line, a quantitative structure-activity relationship (QSAR) analysis indicated that activity was mainly related to electronic parameters and lipophilicity (logP). nih.gov
The antiproliferative activity of atractyligenin derivatives in colon cancer cells also provided valuable SAR data. mdpi.com Di-oxidized compounds were generally more effective than their alcoholic precursors, and the nature of the substituent on the amidic nitrogen at C-19 influenced the activity. mdpi.com Specifically, compounds with an octyl or decyl chain on the amidic nitrogen exhibited the highest potency. mdpi.com
Furthermore, the evaluation of ent-kaurane diterpenes isolated from Isodon excisoides against five human cancer cell lines demonstrated that specific hydroxylation and acetylation patterns contribute to their cytotoxic activity. researchgate.net These SAR studies, fueled by the synthesis of diverse analogs, are essential for the rational design of more potent and selective kaurane-based therapeutic leads.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| (13alpha,16beta)-Kauran-16-ol | C20H34O | 290.49 | Tetracyclic diterpenoid with a hydroxyl group at C-16. |
| ent-Kaurane | C20H34 | 274.49 | The fundamental tetracyclic hydrocarbon skeleton. |
| Steviol | C20H30O3 | 318.45 | A kauranoid with a carboxyl group at C-4 and hydroxyl groups at C-13 and C-19. |
| ent-Atisan-16α-ol | C20H34O | 290.49 | A C8-ethano-bridged diterpenoid. |
| Linearol | C20H32O3 | 320.47 | An ent-kaurane with specific functional groups. |
| Atractyligenin | C20H28O4 | 332.43 | A kaurane diterpene with carboxyl and hydroxyl functionalities. |
| Kaurenoic acid | C20H30O2 | 302.45 | An ent-kaurane with a carboxylic acid at C-19 and a double bond at C-16. |
| Annomosin A | C40H58O6 | 650.9 | A dimeric ent-kaurane diterpenoid. |
| Acutifloric acid | C40H58O6 | 650.9 | A dimeric diterpenoid composed of a labdane and an ent-kaurane monomer. |
| Frutoic acid | C40H58O6 | 650.9 | A dimeric diterpenoid composed of a labdane and an ent-kaurane monomer. |
| Oridonin | C20H28O6 | 364.43 | A highly oxygenated ent-kaurane diterpenoid. |
| Galantamine | C17H21NO3 | 287.35 | An alkaloid used as a positive control in acetylcholinesterase inhibition assays. |
Biological Activity Investigations and Mechanistic Studies in Vitro/ex Vivo Models
Cellular and Molecular Mechanisms of Action
The biological effects of (13alpha,16beta)-Kauran-16-ol and related kaurane (B74193) diterpenes are underpinned by their interactions with various cellular and molecular pathways. These compounds can influence cell fate by modulating processes such as proliferation, cell cycle progression, inflammation, and enzymatic activity.
Kaurane diterpenes have demonstrated notable effects on cell proliferation, often exhibiting cytotoxic potential against various cancer cell lines. mdpi.com The mechanisms involved are multifaceted, frequently leading to the induction of apoptosis, or programmed cell death.
A key target in these pathways is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. For instance, the natural diterpene ent-16β-17α-dihydroxykaurane, a compound structurally similar to the subject of this article, has been shown to reduce both mRNA and protein expression levels of the anti-apoptotic gene Bcl-2 in MCF-7 breast cancer cells. chemfaces.com This downregulation disrupts the cellular defenses against apoptosis, promoting the death of cancer cells. chemfaces.com Further studies on other ent-kaurane derivatives have revealed a range of cytotoxic potentials against various tumor cell lines, including human colon adenocarcinoma (HT29), human hepatocarcinoma (HepG2), and murine melanoma (B16-F10), with IC₅₀ values ranging from 2.12 μM to 153.83 μM. mdpi.com Some derivatives, like eriocalyxin B, have also been found to inhibit the Vascular Endothelial Growth Factor (VEGF) cascade, a critical pathway for tumor angiogenesis and proliferation. nih.gov
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.gov Its deregulation is a hallmark of cancer, making it a prime target for therapeutic agents. nih.gov Various ent-kaurane diterpenoids have been reported to interfere with cell cycle progression, often causing arrest at specific checkpoints. nih.govnih.gov
This cell cycle arrest prevents cancer cells from dividing and can trigger apoptosis. For example, studies have shown that some ent-kaurane diterpenes can induce a G2/M phase arrest, which is the checkpoint before a cell enters mitosis. nih.govnih.gov This arrest is often mediated by complex signaling pathways. One such pathway involves the activation of checkpoint kinases (Chk1/2), which in turn prevent the activation of the Cdc2/cyclin B complex, a key driver of mitotic entry. nih.gov Other kaurane derivatives have been observed to cause cell cycle arrest in the G1 phase by decreasing the expression of markers like cyclin D1, CDK2, and CDK4. nih.gov Furthermore, the diterpene ent-16β-17α-dihydroxykaurane was found to induce the upregulation of the transcription factor E2F1, a protein that plays a complex role in both cell cycle progression and apoptosis. chemfaces.com
Chronic inflammation is linked to the development of numerous diseases. A key mediator in the inflammatory process is nitric oxide (NO), and its overproduction can contribute to tissue damage. nih.govrsc.org Several ent-kaurane diterpenes have been identified as potent inhibitors of NO production in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govrsc.org
Compounds isolated from the fruits of Annona glabra, including 16β,17-dihydroxy-ent-kaurane (a diol derivative of the titular compound) and 16β,17-dihydroxy-ent-kauran-19-al, were evaluated for this activity. nih.gov The aldehyde derivative, in particular, showed significant inhibitory effects on NO production. nih.govfyicenter.com In another study, ent-Kauran-16β,17-diol demonstrated a half-maximal inhibitory concentration (IC₅₀) of 17 μM on NO production in the same cell line. chemfaces.commedchemexpress.com This anti-inflammatory potential is not limited to NO inhibition; certain kaurane diterpenoid acids have also been shown to down-regulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α. rsc.org
Table 1. Inhibitory Activity of Kaurane Derivatives on NO Production
| Compound | Source/Model | Activity (IC₅₀) | Reference |
|---|---|---|---|
| ent-Kauran-16β,17-diol | LPS-stimulated RAW 264.7 macrophages | 17 μM | chemfaces.commedchemexpress.com |
| 16β,17-dihydroxy-ent-kauran-19-al | LPS-stimulated RAW 264.7 macrophages | 0.32 ± 0.04 μM | nih.gov |
| 7β,16α,17-trihydroxy-ent-kauran-19-oic acid | LPS-stimulated RAW 264.7 macrophages | 0.39 ± 0.12 μM | nih.gov |
| 7β,17-dihydroxy-ent-kaur-15-en-19-oic acid 19-O-β-d-glucopyranoside ester | LPS-stimulated RAW 264.7 macrophages | 0.01 ± 0.01 μM | nih.gov |
The sodium-potassium pump (Na+,K+-ATPase) is a vital transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane, which are essential for numerous physiological processes. frontiersin.orgplos.org Inhibition of this enzyme can have profound cellular effects. Research has identified kaurane diterpenes as inhibitors of Na+,K+-ATPase. nih.govresearchgate.net
A study investigating derivatives of (-)-ent-kaur-16-en-19-oic acid identified several compounds with inhibitory activity against Na+,K+-ATPase from a crude rat brain enzyme preparation. nih.gov Among the semi-synthetic derivatives tested was (-)-kaur-16-en-19-ol, a close structural relative of this compound. This compound exhibited an IC₅₀ value of 5.0 x 10⁻⁴ M, demonstrating its ability to inhibit the enzyme. nih.govresearchgate.net The parent compound, (-)-ent-kaur-16-en-19-oic acid, was found to be a more potent inhibitor. nih.gov
Table 2. Inhibition of Na+,K+-ATPase by Kaurane Derivatives
| Compound | Source | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| (-)-ent-kaur-16-en-19-oic acid | Croton oblongifolius | 2.2 x 10⁻⁵ M | nih.gov |
| (-)-kaur-16-en-19-ol | Semi-synthetic derivative | 5.0 x 10⁻⁴ M | nih.govresearchgate.net |
| (-)-methyl kaur-16-en-19-oate | Semi-synthetic derivative | 5.5 x 10⁻⁴ M | nih.gov |
| (-)-16β,17-epoxykauran-19-oic acid | Semi-synthetic derivative | 4.8 x 10⁻⁴ M | nih.gov |
Beyond direct enzyme inhibition, kaurane diterpenes engage with complex intracellular signaling cascades to exert their biological effects. These interactions can modulate gene expression and protein function, leading to outcomes like apoptosis or cell cycle arrest.
A detailed mechanistic study on ent-16β-17α-dihydroxykaurane revealed a unique signaling pathway in MCF-7 cells. chemfaces.com This compound was found to disrupt the Ap2α-Rb activating complex, which in turn prevents this complex from binding to the promoter region of the Bcl-2 gene. chemfaces.com This disruption leads to the downregulation of the anti-apoptotic Bcl-2 protein and is also associated with an increase in the pro-apoptotic proteins E2F1 and Puma. chemfaces.com This study highlights a specific molecular interaction that triggers a pro-apoptotic signaling cascade. In other contexts, such as the inhibition of Na+,K+-ATPase, downstream signaling events are also critical. Pharmacological inhibition of the Na+,K+-ATPase has been shown to trigger a cascade involving Protein Kinase C eta (PKCη), which leads to the hyperphosphorylation of tight junction proteins like occludin, ultimately increasing endothelial permeability. plos.org
Enzyme Inhibition Studies (e.g., Na+,K+-ATPase)
Antimicrobial Activities (e.g., Antifungal, Antibacterial)
Kaurane diterpenes are recognized for their antimicrobial properties, which have been documented against a variety of pathogens. frontiersin.orgscielo.br The structural features of these molecules, particularly the combination of a hydrophobic diterpene skeleton and a hydrophilic region, are believed to be important for their activity, potentially allowing them to insert into and disrupt bacterial cell membranes. mdpi.com
Studies have generally found that ent-kaurene (B36324) compounds are more active against Gram-positive bacteria than Gram-negative bacteria. mdpi.comnih.gov For example, several ent-kaurane diterpenes isolated from Sigesbeckia orientalis demonstrated moderate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values of 64 μg/mL. mdpi.com Other research on ent-kaur-16-en-18-oic acid reported an MIC value of 250 μg/mL against S. aureus. nih.gov The antimicrobial spectrum can be broadened through chemical modification. Synthesis of new derivatives has yielded compounds with activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida krusei. eurjchem.com
Table 3. Antimicrobial Activity of Selected Kaurane Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 μg/mL | mdpi.com |
| 18-hydroxy-kauran-16-ent-19-oic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 μg/mL | mdpi.com |
| ent-kaur-16-en-18-oic acid | Staphylococcus aureus (ATCC 6538) | 250 μg/mL | nih.gov |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | 16 mm (inhibition zone) | eurjchem.com |
| Enterococcus faecalis | 12 mm (inhibition zone) | eurjchem.com | |
| Escherichia coli | 13 mm (inhibition zone) | eurjchem.com | |
| Klebsiella pneumoniae | 10 mm (inhibition zone) | eurjchem.com | |
| Pseudomonas aeruginosa | 8 mm (inhibition zone) | eurjchem.com | |
| Candida krusei | 10 mm (inhibition zone) | eurjchem.com |
Immune System Modulation Research (e.g., Antiplatelet Activity)
Investigations into the direct effects of this compound on immune system modulation, specifically concerning antiplatelet activity, are not extensively documented in publicly available research. While the broader class of kaurane diterpenoids has been a subject of interest for various pharmacological activities, specific data on this compound's ability to inhibit platelet aggregation is not presently available.
Studies on structurally related compounds have suggested potential for this class of molecules to influence platelet function. For instance, research on diterpenes isolated from Annona squamosa demonstrated that compounds such as ent-Kaur-16-en-19-oic acid and 16alpha-hydro-19-al-ent-kauran-17-oic acid exhibited complete inhibitory effects on rabbit platelet aggregation at a concentration of 200 µM. nih.govacs.orgphcogj.comresearchgate.net Another related compound, ent-16β,17-dihydroxy-kauran-19-oic acid, has also been reported to possess antiplatelet effects. However, it is crucial to note that these findings pertain to derivatives and not to this compound itself. The specific impact of the hydroxyl group at C-16 and the saturated nature of the kaurane skeleton in this compound on platelet activity remains an area for future scientific exploration.
Cytotoxicity Investigations in Specific Cell Lines (e.g., Cancer Cell Lines for Research)
The cytotoxic potential of this compound has been evaluated in a limited number of studies, with findings indicating a lack of significant activity against certain cancer cell lines.
A key study involving the phytochemical investigation of the fruits of Zanthoxylum leprieurii led to the isolation of five kaurane diterpenes, including ent-kauran-16β-ol (a synonym for this compound). researchgate.netacgpubs.orgacgpubs.org The isolated compounds were tested for their in vitro cytotoxic activity against the human prostate cancer cell line, PC3. The results demonstrated that, unlike some other isolated diterpenes from the plant, ent-kauran-16β-ol did not exhibit cytotoxicity against this cell line. researchgate.netacgpubs.orgacgpubs.org The primary cytotoxic activity was attributed to kaurenoic acid, which showed an IC50 value of 33.28 ± 9.14 µg/mL. researchgate.netacgpubs.orgacgpubs.org
In another research context, an extract from the lichen Ramalina sinensis, which was found to contain ceruchinol ((-)-ent-Kauran-16α-ol), a stereoisomer of the compound of interest, was tested against the KB oral squamous carcinoma cell line. nih.govspringermedizin.deresearchgate.net The extract exhibited an IC50 of 50 µg/mL; however, this cytotoxic effect represents the combined activity of all constituents within the extract, and the specific contribution of ceruchinol was not determined. nih.govspringermedizin.deresearchgate.net
Table of Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Concentration Tested | Observed Activity | Source(s) |
|---|---|---|---|---|
| PC3 | Prostate Cancer | Not specified | No cytotoxic activity observed | researchgate.net, acgpubs.org, acgpubs.org |
Metabolic Engineering and Synthetic Biology for Enhanced Production and Diversification of 13alpha,16beta Kauran 16 Ol Precursors and Derivatives
Heterologous Expression Systems for Diterpenoid Production
The selection of a suitable microbial host is a critical first step in establishing a production platform. The ideal chassis should have well-understood genetics, be amenable to genetic manipulation, grow rapidly on inexpensive substrates, and possess a metabolic network that can be redirected towards the target compound. frontiersin.orgnih.gov Escherichia coli, Saccharomyces cerevisiae, and cyanobacteria have emerged as the most promising hosts for diterpenoid production. frontiersin.orgwpmucdn.com
Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of extensive genetic tools. frontiersin.orgnih.gov While E. coli naturally produces isoprenoid precursors via the MEP pathway, this native pathway is often insufficient for high-level diterpenoid production. nih.govnih.gov
Key strategies for engineering E. coli for diterpenoid production include:
Pathway Augmentation: Enhancing the native MEP pathway by overexpressing rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI) can significantly increase the supply of IPP and DMAPP. wpmucdn.comnih.gov
Heterologous Pathway Introduction: A more effective strategy often involves introducing the entire eukaryotic MVA pathway, which has been shown to boost diterpene yields more effectively than MEP pathway enhancement alone. nih.govacs.org
Modular Engineering: A modular approach to engineering allows for the facile assembly and testing of different pathway components, including various diTPSs and CYP450s, to optimize the production of specific diterpenes. nih.gov
Researchers have successfully engineered E. coli to produce various diterpene skeletons, including precursors to kauranoids. For instance, co-expression of a GGPP synthase with diterpene cyclases has led to the production of ent-kaurene (B36324), the direct precursor to (13alpha,16beta)-Kauran-16-ol. beilstein-journals.orgnih.govbeilstein-journals.org Further engineering to include plant-derived CYP450s and their essential redox partners, cytochrome P450 reductases (CPRs), has enabled the synthesis of functionalized diterpenoids. nih.gov Specialized strains, such as E. coli MEV20, have been developed with genome-integrated MVA pathways and redox enzyme arrays specifically for diterpenoid production. addgene.org
| Host Strain | Engineering Strategy | Key Genes Expressed | Product | Titer (mg/L) | Reference(s) |
| E. coli BL21(DE3) | MEP pathway enhancement & MVA pathway introduction | AgAS, AgGGPS, idi, dxs, dxr, MVA pathway genes | Abietadiene | ~1,500 | nih.gov |
| E. coli BL21(DE3) | Truncated artificial pathway with isoprenoid alcohol feeding | phoN, ipk, idi, ggdps, eCDPS, bjks | ent-Kaurene | 113 ± 7 | beilstein-journals.orgbeilstein-journals.org |
| E. coli | Reconstitution of plant CYP pathway | diTPS, plant CYP, plant CPR | Oxidized diterpenoids | N/A | nih.gov |
| E. coli | MVA and MEP pathway engineering | NtABS, ZSS2, MVA/MEP pathway genes | cis-Abienol | ~85 | acs.org |
The budding yeast Saccharomyces cerevisiae is a premier eukaryotic host for producing complex natural products, including diterpenoids. frontiersin.orgnih.gov Its advantages include its status as a GRAS (Generally Regarded As Safe) organism, a high-flux native MVA pathway geared towards sterol biosynthesis, and the presence of endoplasmic reticulum-localized redox systems that facilitate the functional expression of plant CYP450s. frontiersin.orgnih.gov
Engineering strategies in yeast often focus on diverting metabolic flux from the native sterol pathway towards the desired diterpenoid:
Downregulating Competing Pathways: A significant portion of FPP is naturally channeled towards squalene (B77637) and ergosterol. Dynamically downregulating the expression of squalene synthase (ERG9) using ergosterol-sensitive or glucose-sensitive promoters can effectively redirect FPP flux towards GGPP and subsequently to diterpenes like casbene. nih.govfrontiersin.org
Enzyme Colocalization and Fusion: Creating fusion proteins or scaffolding enzymes involved in sequential reactions can enhance substrate channeling and improve product titers. For example, fusing a CYP450 with its CPR partner can improve catalytic efficiency. nih.gov
Using these approaches, researchers have achieved high-titer production of various diterpenoids, including the ent-kaurene precursor and its derivatives. For example, engineering of S. cerevisiae led to the production of 6.4 g/L of miltiradiene (B1257523) and 42.22 mg/L of kauralexin A1, a kaurane (B74193) phytoalexin. nih.govacs.org
| Host Strain | Engineering Strategy | Key Genes Expressed | Product | Titer (mg/L) | Reference(s) |
| S. cerevisiae | Global metabolic rewiring | Sclareol biosynthesis pathway | Sclareol | 11,400 | nih.gov |
| S. cerevisiae | Dynamic control of ERG20/ERG9, genomic integration | PaGGPPS, RcCBS | Casbene | 108.5 | frontiersin.org |
| S. cerevisiae BY4741 | MVA pathway strengthening, synthase screening, enzyme engineering | IrCPS1, IrKSL1, MVA pathway genes | Miltiradiene | 6,400 (bioreactor) | acs.orgacs.org |
| S. cerevisiae | Chassis modification, synthase screening, enzyme fusion, genomic integration | GfCPS/KS, ZmCYP71Z18, SmCPR1 | Kauralexin A1 | 42.22 (bioreactor) | nih.gov |
Cyanobacteria are photosynthetic prokaryotes that can directly convert atmospheric CO₂ into valuable chemicals using light energy, making them an attractive platform for sustainable bioproduction. mdpi.comdiva-portal.org Model species like Synechocystis sp. PCC 6803 are genetically tractable and naturally produce terpenoids, such as carotenoids, via the MEP pathway. mdpi.comwiley.com
Engineering cyanobacteria for enhanced diterpenoid production involves strategies similar to those used in E. coli:
MEP Pathway Optimization: Overexpressing rate-limiting MEP pathway enzymes can increase the supply of IPP and DMAPP derived from photosynthetically fixed carbon. wpmucdn.commdpi.com
Introduction of the MVA Pathway: Heterologous expression of the MVA pathway has been shown to be a promising strategy to substantially augment the terpenoid precursor pool in cyanobacteria. mdpi.com
Expression of Terpene Synthases: Introducing genes for diterpene synthases allows the conversion of the central precursor GGPP into specific diterpene skeletons. wpmucdn.com
While the production of complex, functionalized diterpenoids like kauran-16-ol in cyanobacteria is still in its early stages, the successful production of various other terpenes demonstrates the potential of these photosynthetic cell factories. wpmucdn.comwiley.comnottingham.ac.uk
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complex three-dimensional structure of (13α,16β)-Kauran-16-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) indicate the electronic environment of the protons. oregonstate.edu For (13α,16β)-Kauran-16-ol, the spectrum reveals distinct signals for the methyl groups and the various methylene (B1212753) and methine protons of the kaurane (B74193) skeleton. acgpubs.org The multiplicity of these signals (singlet, doublet, triplet, etc.) provides information about the number of adjacent protons, which helps in piecing together the connectivity of the molecule.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. oregonstate.edulibretexts.org The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (methyl, methylene, methine, or quaternary) and its bonding environment. libretexts.orglibretexts.org For instance, the carbon atom bonded to the hydroxyl group (C-16) typically appears at a characteristic downfield shift. acgpubs.orglibretexts.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the complete and unambiguous assignment of all proton and carbon signals. acgpubs.org These experiments reveal correlations between protons and carbons, confirming the structural framework and the relative stereochemistry of the molecule. acgpubs.org
¹H NMR Spectral Data of (13α,16β)-Kauran-16-ol (ent-kauran-16β-ol) in CDCl₃ acgpubs.org
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-1a | 1.48 | m |
| H-1b | 0.88 | m |
| H-2a | 1.40 | m |
| H-2b | 1.40 | m |
| H-3a | 1.35 | m |
| H-3b | 1.05 | m |
| H-5 | 0.95 | m |
| H-6a | 1.40 | m |
| H-6b | 1.40 | m |
| H-7a | 1.25 | m |
| H-7b | 1.25 | m |
| H-9 | 0.75 | m |
| H-11a | 1.55 | m |
| H-11b | 1.55 | m |
| H-12a | 1.65 | m |
| H-12b | 1.65 | m |
| H-13 | 1.75 | m |
| H-14a | 1.15 | m |
| H-14b | 1.15 | m |
| H-15a | 1.85 | m |
| H-15b | 1.85 | m |
| H-17 | 1.32 | s |
| H-18 | 0.82 | s |
| H-19 | 0.85 | s |
| H-20 | 0.80 | s |
Note: The chemical shifts are referenced to the solvent signal. carlroth.comsigmaaldrich.com The assignments are based on 1D and 2D NMR experiments.
¹³C NMR Spectral Data of (13α,16β)-Kauran-16-ol (ent-kauran-16β-ol) in CDCl₃ acgpubs.org
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 40.6 |
| C-2 | 19.2 |
| C-3 | 37.8 |
| C-4 | 33.4 |
| C-5 | 56.6 |
| C-6 | 21.8 |
| C-7 | 41.5 |
| C-8 | 44.4 |
| C-9 | 56.9 |
| C-10 | 39.4 |
| C-11 | 18.2 |
| C-12 | 33.2 |
| C-13 | 43.8 |
| C-14 | 39.9 |
| C-15 | 49.0 |
| C-16 | 81.5 |
| C-17 | 28.4 |
| C-18 | 28.7 |
| C-19 | 21.9 |
| C-20 | 15.6 |
Note: The chemical shifts are referenced to the solvent signal. carlroth.comsigmaaldrich.com The assignments are based on 1D and 2D NMR experiments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of (13α,16β)-Kauran-16-ol. libretexts.org In a typical MS experiment, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. savemyexams.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. researchgate.net For (13α,16β)-Kauran-16-ol (C₂₀H₃₄O), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming its molecular formula. rsc.org
Key Mass Spectrometry Data for (13α,16β)-Kauran-16-ol
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 290 | Molecular Ion |
| [M-H₂O]⁺ | 272 | Loss of a water molecule |
| [M-CH₃]⁺ | 275 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 261 | Loss of an ethyl group |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The table presents plausible fragmentation patterns.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for determining the absolute stereochemistry of a crystalline compound like (13α,16β)-Kauran-16-ol. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.
This method provides unambiguous confirmation of the connectivity of the atoms and, crucially, the absolute configuration of all stereocenters within the molecule. rsc.org For (13α,16β)-Kauran-16-ol, X-ray crystallography would definitively establish the alpha orientation of the hydrogen at C-13 and the beta orientation of the hydroxyl group at C-16, confirming the full stereostructure of the molecule. kyoto-u.ac.jp The data obtained from X-ray analysis, such as bond lengths, bond angles, and torsion angles, provide the most accurate and detailed structural information available.
Chromatographic Methods for Purity Assessment and Quantification in Research Settings
Chromatographic techniques are fundamental in the research setting for the separation, purification, and quantification of (13α,16β)-Kauran-16-ol from complex mixtures, such as plant extracts or reaction products.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like (13α,16β)-Kauran-16-ol. A high-pressure pump forces a solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). The components of the sample separate based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), the purity of a sample can be assessed, and the concentration of the compound can be quantified. rsc.org
Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile or semi-volatile compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). biorxiv.org For less volatile compounds like (13α,16β)-Kauran-16-ol, derivatization to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, may be necessary prior to GC analysis. biorxiv.org GC-MS is particularly valuable as it combines the separation power of GC with the identification capabilities of MS. biorxiv.org
These chromatographic methods are essential for ensuring the purity of (13α,16β)-Kauran-16-ol used in biological assays and other research applications, as even small impurities can significantly affect the results. They also provide a reliable means for quantifying the amount of the compound in various biological matrices.
Computational and Theoretical Research on 13alpha,16beta Kauran 16 Ol and Its Analogs
Quantum Chemical Calculations of Biosynthetic Intermediates and Reaction Mechanisms
Quantum chemical calculations are pivotal in understanding the complex biosynthesis of the kaurane (B74193) skeleton. The formation of kaurane-type diterpenes from geranylgeranyl pyrophosphate involves a series of intricate cyclizations and rearrangements mediated by terpene synthase enzymes. These reactions proceed through high-energy carbocation intermediates.
Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to model these transient intermediates and the transition states that connect them. researchgate.net Studies have described calculations on carbocation intermediates that occur during the conversion of ent-copalyl diphosphate (B83284) to diterpenes like kaurene. acs.orgresearchgate.net These computations suggest that the reaction mechanisms may avoid classically proposed secondary carbocations, instead favoring complex, concerted rearrangements where multiple alkyl or hydride shifts occur in a single kinetic step. acs.orgresearchgate.net This theoretical approach helps to map out the energetically favorable pathways for the formation of the characteristic tetracyclic kaurane ring system.
Furthermore, quantum chemical calculations are instrumental in the structural elucidation of new and complex kaurane analogs. For instance, calculations of Nuclear Magnetic Resonance (NMR) parameters and Electronic Circular Dichroism (ECD) have been used to confirm the structures of novel rearranged ent-kaurane diterpenoids isolated from natural sources like plants of the Isodon genus. rsc.orgrsc.org
| Application of Quantum Chemical Calculations | Key Findings | References |
| Biosynthetic Pathway Analysis | Elucidation of reaction mechanisms involving carbocation intermediates in kaurene synthesis. Proposes concerted rearrangements over stepwise shifts. | acs.org, researchgate.net |
| Structural Elucidation | Confirmation of unprecedented and rare ent-kaurane scaffolds by calculating and comparing NMR and ECD data with experimental values. | rsc.org, rsc.org |
| Vibrational Analysis | Comparative studies of calculated and experimental IR spectra help characterize the ent-kaurane skeleton and identify intermolecular bonding. | researchgate.net |
| Electronic Properties | Analysis of HOMO-LUMO orbitals provides insights into the chemical reactivity and electronic transitions of kaurane diterpenes. | researchgate.net |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To explore the therapeutic potential of kaurane diterpenoids, molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze their interactions with biological targets. These computational techniques model the binding of a small molecule (ligand), such as a kaurane analog, into the active site of a protein (receptor).
Molecular docking studies have investigated the binding of various kaurane diterpenoids to a range of protein targets implicated in different diseases. For example, in silico studies have evaluated kaurane analogs as potential inhibitors of:
α-Glucosidase: An enzyme targeted for type 2 diabetes management. Docking experiments suggested that the carbonyl group at C-19 of certain ent-kaurane diterpenes forms strong hydrogen bonds with key residues like ARG315 in the enzyme's active site, which may account for their inhibitory activity. acs.orgresearchgate.net
Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases. Xylopic acid, a kaurane diterpenoid, showed a high binding energy in docking simulations with MAO-B. plos.org
Plasmodium falciparum Ca2+-ATPase (PfATP6): A potential target for antimalarial drugs. Semisynthetic ent-kaurane derivatives were shown in docking studies to interact effectively with PfATP6, with some compounds achieving better docking scores than the natural inhibitor thapsigargin. scielo.brscielo.br
Leishmania Enzymes: Dihydrofolate reductase-thymidylate synthase (DHFR-TS) and Pteridine reductase 1 (PTR1) are targets for anti-leishmanial drugs. Docking calculations have identified kaurane derivatives that show potential for binding to the active sites of these enzymes. mdpi.comnih.gov
Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interaction, confirming whether the key binding poses and hydrogen bonds identified in docking are maintained in a simulated physiological environment. researchgate.netplos.orgnih.gov
| Kaurane Analog/Derivative | Protein Target | Predicted Interaction/Finding | References |
| Xylopic acid | Monoamine Oxidase B (MAO-B) | High binding energy (-9.3 kcal/mol) compared to the standard. | plos.org |
| Various ent-kauranes | α-Glucosidase | Carbonyl group at C-19 forms hydrogen bonds with active site residues. | acs.org, researchgate.net |
| Semisynthetic ent-kauranes | P. falciparum Ca2+-ATPase (PfATP6) | Showed better docking scores than the natural inhibitor, thapsigargin. | scielo.br |
| Kaurane derivatives | Leishmania DHFR-TS / PTR1 | Identified as potential dual inhibitors based on docking scores and binding modes. | mdpi.com, nih.gov |
| Various ent-kauranes | PI3K pathway proteins (AKT, mTOR) | Identified as potential inhibitors in non-small cell lung cancer through docking simulations. | researchgate.net |
Structure-Activity Relationship (SAR) Modeling and Prediction (in silico)
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. gardp.org In silico SAR modeling for kaurane diterpenoids uses computational data to predict how modifying the kaurane skeleton will affect its therapeutic potential.
Computational approaches are used to systematically analyze series of kaurane analogs, identifying which functional groups and structural modifications lead to an increase or decrease in activity against a specific biological target. researchgate.net Key findings from such studies on kaurane analogs include:
The presence of substituents like carbonyl, hydroxyl, and ester groups can enhance biological activities. For instance, the carboxylic acid group on xylopic acid was noted to improve its binding energy in docking studies against MAO-B. plos.org
For α-glucosidase inhibition, the carbonyl group at the C-19 position of ent-kaurane diterpenes appears to play an important role in the interaction with the enzyme's active site. researchgate.net
In the context of antimalarial activity against PfATP6, specific epoxidized ent-kaurane derivatives showed the best docking results, suggesting that this modification is crucial for potent interaction. scielo.br
Large-scale computational studies have also been performed on extensive libraries of kaurane diterpenoids. One such study analyzed 570 ent-kaurane compounds, evaluating their physicochemical and pharmacokinetic properties (in silico ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These analyses help to filter large virtual libraries of compounds to identify those with "drug-like" properties, making them promising candidates for further development. nih.gov By combining SAR with predictive modeling, researchers can prioritize the synthesis of novel analogs that are most likely to exhibit desired biological effects.
Future Research Directions and Unexplored Avenues for 13alpha,16beta Kauran 16 Ol
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of the ent-kaurane skeleton, a common backbone for compounds like (13alpha,16beta)-Kauran-16-ol, begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgfrontiersin.org This precursor undergoes a two-step cyclization process catalyzed by class I and class II diterpene synthases. mdpi.com In plants, ent-copalyl diphosphate (B83284) synthase (CPS) first converts GGPP to ent-copalyl diphosphate (ent-CPP), which is then cyclized by ent-kaurene (B36324) synthase (KS) to form ent-kaurene. frontiersin.orgnih.gov
The subsequent functionalization of the ent-kaurene scaffold into the vast diversity of kaurane (B74193) diterpenoids is primarily accomplished by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs). For this compound, the critical step is the hydroxylation at the C-16 position. Research into the plant Tripterygium wilfordii has identified that it produces 16α-hydroxy-ent-kaurane. frontiersin.org Functional characterization of the ent-kaurene oxidase (KO) from this plant, a CYP enzyme, revealed its ability to catalyze the oxidation of 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid. frontiersin.org This indicates that specific CYPs are responsible for C-16 hydroxylation.
Future research should focus on identifying and characterizing the specific CYP450s or other oxidases responsible for the direct hydroxylation of the kaurane skeleton to produce Kauran-16-ol. This involves:
Genome Mining and Transcriptome Analysis: Investigating the genomes and transcriptomes of known kaurane-producing organisms to identify candidate CYP genes that are co-expressed with CPS and KS genes. mdpi.comnih.gov
Heterologous Expression and in Vitro Assays: Expressing candidate enzymes in microbial hosts (like yeast or E. coli) and performing in vitro assays with ent-kaurene as a substrate to confirm their catalytic function. nih.gov
Fungal Biotransformation: Exploring fungal endophytes and other microorganisms, which are known to perform highly specific hydroxylations on diterpene skeletons, as a source of novel enzymes. researchgate.net
Discovery of Undiscovered Natural Sources
While this compound (also known as (-)-16α-Kauranol or Ceruchinol) has been reported in species like Cryptomeria japonica var. sinensis, and its enantiomer, ent-kauran-16α-ol, has been isolated from sunflower (Helianthus annuus), the full extent of its natural distribution is likely much broader. nih.govresearchgate.net Kaurane diterpenoids are widely distributed across various plant families, including Annonaceae, Lamiaceae (genus Isodon), and Asteraceae, suggesting these are fertile grounds for discovering new sources. frontiersin.orgnih.govmdpi.comnih.gov
Future prospecting for novel sources should be guided by chemotaxonomy and ethnobotany.
Targeted Phytochemical Screening: Systematically screening plant species from families and genera known to be rich in kaurane diterpenes, such as Isodon, Sigesbeckia, Xylopia, and other members of the Annonaceae family. frontiersin.orgmdpi.com
Investigating Ethnobotanical Leads: Plants used in traditional medicine for ailments where kaurane diterpenes have shown bioactivity (e.g., anti-inflammatory or antimicrobial) could be prioritized for investigation. mdpi.comnih.gov
Exploring Diverse Ecosystems: Examining plants from unique ecological niches, such as mangrove ecosystems where plants like Excoecaria agallocha produce diterpenoids, may yield novel kaurane structures or sources. researchgate.net
| Potential Source Genus/Family | Known for Producing | Rationale for Investigation |
| Isodon | Rich diversity of ent-kaurane diterpenoids. nih.govnih.gov | High probability of finding novel hydroxylated kauranes. |
| Annonaceae | Structurally diverse ent-kauranes. frontiersin.org | A large and diverse family with many uninvestigated species. |
| Sigesbeckia | Various kaurane-type diterpenes. mdpi.com | Known source of related compounds, indicating the presence of the necessary biosynthetic machinery. |
| Helianthus | Oviposition stimulants including ent-kauran-16α-ol. researchgate.net | Known source of the enantiomer, suggesting potential for related stereoisomers. |
Development of Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful strategy for producing this compound and its derivatives. This approach is particularly valuable for achieving specific hydroxylations on complex scaffolds, which can be challenging using purely chemical methods. researchgate.net
Key future research directions in this area include:
Fungal and Bacterial Biotransformation: Utilizing whole-cell biotransformation with fungi (e.g., Aspergillus, Rhizopus) or bacteria to introduce hydroxyl groups at specific positions of a chemically synthesized kaurane precursor. researchgate.netresearchgate.net This method leverages the organism's native enzymatic machinery.
Isolated Enzyme Catalysis: Employing isolated enzymes, such as the CYPs identified in section 9.1, for targeted C-16 hydroxylation. This provides greater control over the reaction compared to whole-cell systems.
Process Optimization: Developing scalable fermentation and bioconversion processes to increase the yields of the desired hydroxylated products, making the chemoenzymatic route economically viable.
Advanced Mechanistic Studies in Complex Biological Systems (excluding human clinical trials)
Understanding the precise biological role of this compound in the organisms that produce it is a critical area for future research. In plants, kaurane diterpenes are not only precursors to gibberellin phytohormones, which regulate growth and development, but they also function as defense compounds (phytoalexins) against herbivores and pathogens. nih.govscience.gov
Unexplored avenues for mechanistic studies include:
Ecological Roles: Investigating the function of Kauran-16-ol as a potential signaling molecule, attractant, or deterrent in plant-insect or plant-microbe interactions. For example, ent-kauran-16α-ol has been identified as an oviposition stimulant for the banded sunflower moth. researchgate.net
Physiological Function in Plants: Elucidating the specific physiological role of 16-hydroxylated kauranes in plants like Tripterygium wilfordii, where their function remains uncharacterized. frontiersin.org This could involve studying their impact on plant development, stress response, and defense under controlled conditions.
Mode of Action in Microbes: For kauranes that exhibit antimicrobial activity, detailed mechanistic studies are needed to identify their specific cellular targets and pathways in bacteria and fungi.
Expanding Structural Diversity through Directed Evolution and Synthetic Biology
Synthetic biology and directed evolution provide transformative tools for generating novel kaurane structures that are not found in nature. nih.gov These approaches allow for the rational engineering of biosynthetic pathways and the modification of enzyme function to create chemical diversity. researchgate.netnih.gov
Future research should leverage these technologies to:
Engineer Diterpene Synthases: Use directed evolution to alter the specificity of CPS and KS enzymes to accept modified substrates or to produce novel cyclized skeletons, which can then be further functionalized. rsc.org
Combinatorial Biosynthesis: Create microbial chassis systems that co-express a library of diterpene synthases and various tailoring enzymes (like CYPs and other oxidases). This "mix-and-match" approach can rapidly generate a wide array of new kaurane derivatives. This strategy is not only for production but also for discovering promiscuous enzymes with novel catalytic activities.
Develop Biosensors: Design and implement high-throughput screening systems using genetically encoded biosensors that can detect the production of specific diterpenoids, accelerating the directed evolution cycle. researchgate.net
Application of Artificial Intelligence and Machine Learning in Kaurane Research
The complexity and vastness of chemical and biological data associated with natural products make kaurane research an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can accelerate discovery and provide insights that are not easily attainable through traditional methods. mdpi.comnih.gov
Key applications for the future include:
Predictive Modeling: Using ML algorithms to predict the bioactivities, physicochemical properties, and potential toxicity of novel or hypothetical kaurane derivatives based on their structure. nih.govsmu.edu This can help prioritize which compounds to synthesize and test.
Biosynthetic Pathway Prediction: Applying AI to genomic data to predict novel biosynthetic gene clusters that may be responsible for producing kaurane diterpenoids in uncharacterized organisms.
Structure Elucidation: Developing ML models that can assist in the de novo structure elucidation of new natural products by analyzing spectroscopic data (e.g., NMR, MS).
Experimental Design: Utilizing AI to design and optimize synthetic routes or biotransformation conditions for maximizing the production of this compound.
| AI/ML Application | Potential Impact on Kaurane Research |
| Predictive Bioactivity Screening | Rapidly identifies promising kaurane derivatives for specific biological targets, reducing time and cost of experimental screening. nih.gov |
| Genome Mining for Pathways | Accelerates the discovery of novel enzymes and biosynthetic pathways for kaurane production from genomic data. |
| Cheminformatics Analysis | Manages and analyzes large datasets of kaurane structures and their properties to identify structure-activity relationships. nih.gov |
Green Chemistry Approaches in Kaurane Production and Derivatization
Adopting the principles of green chemistry is essential for the sustainable production and modification of this compound. yale.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.net
Future research should focus on implementing the following green approaches:
Microbial Fermentation: Developing engineered microbial hosts (E. coli, S. cerevisiae) to produce the kaurane backbone, and potentially the final hydroxylated product, directly from renewable feedstocks like glucose. nih.gov This avoids the use of petrochemical-derived solvents and reagents.
Biocatalysis: Emphasizing the use of enzymes for derivatization reactions. Enzymes operate under mild conditions (ambient temperature and pressure in aqueous solutions), are highly selective (avoiding the need for protecting groups), and are biodegradable catalysts. acs.orgmdpi.com
Alternative Solvents and Reaction Conditions: Where chemical steps are necessary, research should focus on using safer, renewable solvents and energy-efficient methods like microwave-assisted synthesis to reduce the environmental impact. mdpi.comencyclopedia.pub
By pursuing these multifaceted research avenues, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for new discoveries and sustainable applications.
Q & A
Basic: What analytical techniques are recommended for structural elucidation of (13α,16β)-Kauran-16-ol?
To confirm the stereochemistry and functional groups of (13α,16β)-Kauran-16-ol, use high-resolution NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) to assign all protons and carbons. Ensure ¹H shifts are reported to 0.01 ppm precision and ¹³C shifts to 0.1 ppm, with DEPT or DEPTQ analysis to distinguish CH, CH₂, and CH₃ groups . X-ray crystallography is critical for absolute stereochemical confirmation, especially for novel derivatives. Cross-validate results with HRMS or elemental analysis (±0.4% accuracy) for purity .
Basic: How can researchers design a synthesis pathway for (13α,16β)-Kauran-16-ol derivatives?
Begin with a retrosynthetic analysis of the kaurane skeleton, focusing on key stereocenters. Use diterpene precursors (e.g., kaurenoic acid) and employ stereoselective reactions (e.g., Sharpless epoxidation or enzymatic catalysis) to preserve the 13α,16β configuration. Optimize reaction conditions (solvent, temperature, catalysts) using DOE (Design of Experiments) to maximize yield and minimize side products . Validate intermediates via TLC, GC-MS, or HPLC-UV .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Inconsistent bioactivity data (e.g., cytotoxicity or anti-inflammatory effects) may arise from variations in compound purity, assay protocols, or cell lines. Perform meta-analyses to identify confounding variables (e.g., solvent effects, incubation times) . Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition and in vivo models) and report detailed protocols (e.g., cell passage numbers, control experiments) . Use subgroup analysis to assess whether activity correlates with specific stereochemical or substituent patterns .
Advanced: What strategies mitigate challenges in stereochemical assignments of kaurane derivatives?
Stereochemical ambiguities can arise due to flexible ring systems. Combine NOESY/ROESY NMR experiments to determine spatial proximity of protons and computational methods (DFT or molecular mechanics) to model low-energy conformers . Compare optical rotation or circular dichroism (CD) spectra with known kauranes . For novel derivatives, X-ray crystallography is indispensable for unambiguous assignment .
Basic: How to evaluate the environmental stability of (13α,16β)-Kauran-16-ol in ecotoxicological studies?
Assess abiotic degradation (hydrolysis, photolysis) under controlled pH, UV light, and temperature conditions. Use LC-MS/MS to track decomposition products. For biotic degradation, conduct microbial assays with soil/water samples and quantify residual compound via GC or HPLC . Reference OECD guidelines for standardized testing .
Advanced: How can researchers resolve contradictions in metabolic pathway predictions for kaurane diterpenes?
Discrepancies between in silico predictions (e.g., CYP450 metabolism) and experimental data require cross-validation. Use isotopically labeled (¹⁴C or deuterated) compounds to trace metabolic fates in hepatocyte or microsome assays . Pair with transcriptomic/proteomic profiling to identify enzyme expression differences. Validate metabolites via HRMS and NMR .
Basic: What are best practices for reporting pharmacological data on (13α,16β)-Kauran-16-ol?
Include dose-response curves (IC₅₀/EC₅₀ values), selectivity indices (e.g., against non-target cell lines), and kinetic parameters (e.g., Ki for enzyme inhibition). Adopt standardized guidelines (e.g., NIH Assay Guidance Manual) for reproducibility. Disclose solvent concentrations (e.g., DMSO ≤0.1%) and cytotoxicity controls .
Advanced: How to optimize isolation protocols for (13α,16β)-Kauran-16-ol from natural sources?
Screen extraction solvents (e.g., methanol, dichloromethane) and techniques (Soxhlet vs. ultrasound-assisted extraction). Use preparative HPLC with chiral columns to separate stereoisomers. Monitor yields via qNMR for quantification . Compare biomass sources (e.g., plant vs. fungal) for yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
